4,6-Dichloro-n-methylpyrimidin-5-amine
Overview
Description
4,6-Dichloro-n-methylpyrimidin-5-amine is a chemical compound with the molecular formula C5H5Cl2N3. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 4th and 6th positions, and a methyl group attached to the nitrogen atom at the 5th position. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Scientific Research Applications
4,6-Dichloro-n-methylpyrimidin-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrially relevant compounds.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-n-methylpyrimidin-5-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the methylamine group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is typically stored under inert atmosphere and low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-n-methylpyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used bases. Solvents like dimethylformamide (DMF) or ethanol are often employed.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various aminopyrimidine derivatives, while hydrolysis can produce corresponding amines and chlorinated by-products .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-n-methylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methyl group contribute to its binding affinity and specificity. The compound can inhibit or modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4,6-Dichloro-2-methylpyrimidine: This compound is similar in structure but lacks the amine group at the 5th position.
4,6-Dichloro-5-aminopyrimidine: This compound has an amine group at the 5th position but does not have the methyl group on the nitrogen atom.
4,6-Dichloro-N-(imidazolidin-2-ylidene)-2-methylpyrimidin-5-amine: This compound has an imidazolidinylidene group instead of the methyl group.
Uniqueness: 4,6-Dichloro-n-methylpyrimidin-5-amine is unique due to the presence of both chlorine atoms and the methyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
4,6-dichloro-N-methylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-8-3-4(6)9-2-10-5(3)7/h2,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFYPDKDZRLLHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989674 | |
Record name | 4,6-Dichloro-N-methylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50989674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6959-84-8 | |
Record name | 6959-84-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dichloro-N-methylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50989674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-N-methylpyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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